molecular formula C18H16N4OS B11263921 3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11263921
M. Wt: 336.4 g/mol
InChI Key: OPPAELBNRBJZKM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, inhibiting their activity . For example, it can inhibit carbonic anhydrase by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the benzyl and methoxyphenyl groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H16N4OS/c1-23-15-9-7-14(8-10-15)16-12-24-18-20-19-17(22(18)21-16)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

OPPAELBNRBJZKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4

Origin of Product

United States

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